![molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2](/img/structure/B2926435.png)
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the molecular formula C25H36N4O3 and a molecular weight of 440.59 g/mol This compound is characterized by the presence of two piperazine rings substituted with 2-methoxyphenyl groups and a central propan-2-ol moiety
Mécanisme D'action
Target of Action
The primary targets of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Alpha1-adrenergic receptors, the targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound might influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . .
Result of Action
Given its target, the alpha1-adrenergic receptors, it can be inferred that the compound might have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Analyse Biochimique
Biochemical Properties
It has been found that compounds with similar structures have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
It is suggested that this compound may interact with alpha1-adrenergic receptors, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may interact with alpha1-adrenergic receptors, potentially leading to changes in gene expression and enzyme activity .
Méthodes De Préparation
The synthesis of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under specific conditions. One improved synthetic route involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst in acetonitrile, leading to the formation of the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .
Analyse Des Réactions Chimiques
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Comparaison Avec Des Composés Similaires
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine: This compound also contains a methoxyphenyl group attached to a piperazine ring and exhibits stimulant effects.
Trifluoromethylphenylpiperazine: Known for its nonselective serotonin receptor agonist activity, it shares some pharmacological properties with this compound.
Urapidil: A compound used in the treatment of hypertension, it contains a similar piperazine structure and interacts with serotonin receptors. The uniqueness of this compound lies in its specific structural features and the combination of its chemical and biological properties.
Propriétés
IUPAC Name |
1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDBJSDFDLNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
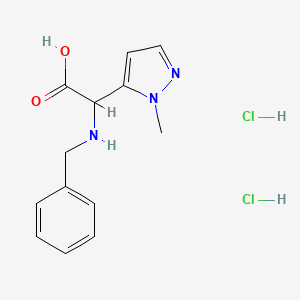
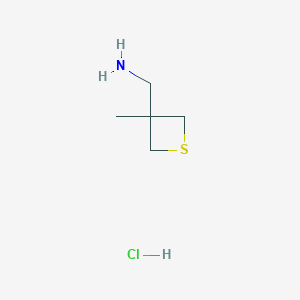
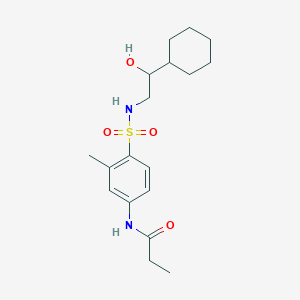
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)
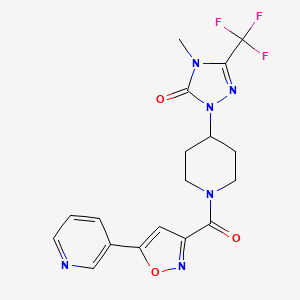
![2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2926369.png)
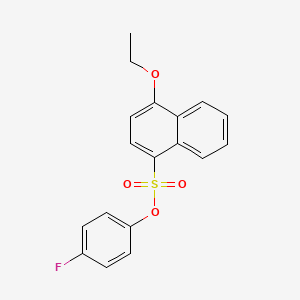
![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)
![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)
